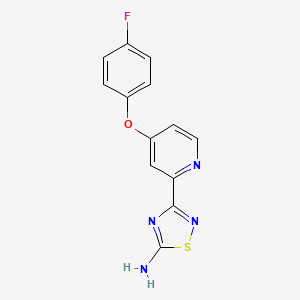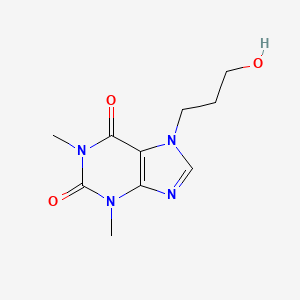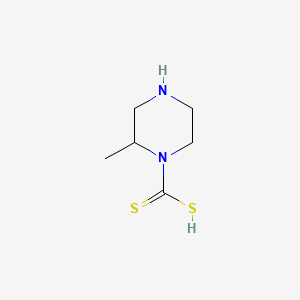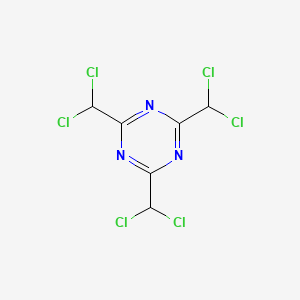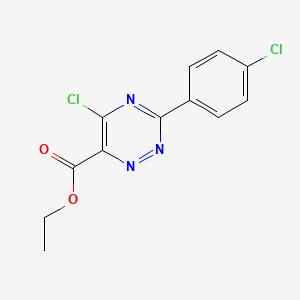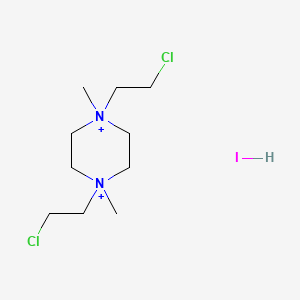
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups attached to a piperazine ring, which is further substituted with dimethyl groups. The hydroiodide form indicates the presence of iodide ions, which can influence the compound’s solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide typically involves the reaction of piperazine derivatives with chloroethyl compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of diethanolamine and thionyl chloride to yield the desired piperazine intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chloroethyl groups.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide involves the alkylation of nucleophilic functional groups on biomolecules, particularly DNA. This alkylation can lead to the formation of crosslinks within the DNA strands, thereby inhibiting DNA replication and transcription . The compound primarily targets the N7 position of guanine bases in DNA, leading to cytotoxic effects and potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another alkylating agent used in cancer treatment.
1,4-Bis(2-chloroethyl)benzene: A structurally similar compound with different applications.
1,4-Bis(2-chloroethylthio)-n-butane: A related compound with similar reactivity.
Uniqueness
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is unique due to its specific piperazine ring structure and the presence of dimethyl groups, which can influence its reactivity and biological activity. Its ability to form stable hydroiodide salts also distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
7470-46-4 |
|---|---|
Formule moléculaire |
C10H23Cl2IN2+2 |
Poids moléculaire |
369.11 g/mol |
Nom IUPAC |
1,4-bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide |
InChI |
InChI=1S/C10H22Cl2N2.HI/c1-13(5-3-11)7-9-14(2,6-4-12)10-8-13;/h3-10H2,1-2H3;1H/q+2; |
Clé InChI |
AWHWOKXFNLLGPR-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CC[N+](CC1)(C)CCCl)CCCl.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


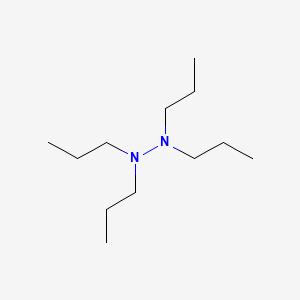

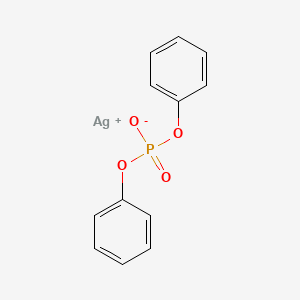

![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)


